

Spectral Analysis of Quetiapine Hydroxy Impurity: A Technical Guide

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Compound of Interest

Compound Name: Quetiapine Hydroxy Impurity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Quetiapine Hydroxy Impurity**, a known related substance of the atypical antipsychotic drug, quetiapine. The information presented herein is essential for the identification, characterization, and quantification of this impurity during drug development, quality control, and stability studies. This document collates spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provides detailed experimental protocols for these analytical techniques.

Introduction to Quetiapine Hydroxy Impurity

Quetiapine Hydroxy Impurity, chemically known as 2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)-1-piperazinyl]ethanol, is a process-related impurity and potential degradant of quetiapine.[3] It is also referred to as desethanol quetiapine.[3] The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product, in accordance with regulatory guidelines set by bodies such as the International Council for Harmonisation (ICH). Accurate structural elucidation and spectral characterization are therefore of paramount importance.

Chemical Structure:

- IUPAC Name: 2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethanol[4]

- Molecular Formula: $C_{19}H_{21}N_3OS$ [\[4\]](#)
- Molecular Weight: 339.45 g/mol
- CAS Number: 329216-67-3

Spectral Data Summary

The following tables summarize the key spectral data for **Quetiapine Hydroxy Impurity**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of **Quetiapine Hydroxy Impurity**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
6.80 - 7.50	m	8H	Aromatic Protons
4.90	s	1H	-OH
3.89	t	2H	-CH ₂ -OH
3.39	t	4H	Piperazine Protons
2.89	t	2H	-N-CH ₂ -
2.79	t	4H	Piperazine Protons

Table 2: ^{13}C NMR Spectral Data of **Quetiapine Hydroxy Impurity**

Chemical Shift (δ , ppm)	Carbon Type
161.1	C (Aromatic)
153.3	C (Aromatic)
142.1	C (Aromatic)
134.5	C (Aromatic)
132.5	CH (Aromatic)
130.0	CH (Aromatic)
129.2	CH (Aromatic)
128.9	CH (Aromatic)
127.1	CH (Aromatic)
123.6	CH (Aromatic)
122.9	CH (Aromatic)
120.6	CH (Aromatic)
73.1	-CH ₂ -OH
61.1	-N-CH ₂ -
53.4	Piperazine Carbons
47.5	Piperazine Carbons

Note: NMR data can vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of **Quetiapine Hydroxy Impurity**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI+	340	[M+H] ⁺

The electrospray ionization (ESI) mass spectrum in positive mode shows a protonated molecular ion at m/z 340, which corresponds to the molecular weight of 339 g/mol for the free base.[3] The odd molecular weight is indicative of the presence of an odd number of nitrogen atoms, which is consistent with the structure containing three nitrogen atoms.[3]

Infrared (IR) Spectroscopy

Table 4: IR Spectral Data of **Quetiapine Hydroxy Impurity**

Wavenumber (cm ⁻¹)	Interpretation
3400	O-H stretch (alcohol)
3055	Aromatic C-H stretch
2927	Aliphatic C-H stretch
1593	C=N stretch
1471	Aromatic C=C stretch
1288	C-N stretch
1128	C-O stretch
752	Aromatic C-H bend

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of **Quetiapine Hydroxy Impurity**. These should be adapted and validated for specific laboratory conditions and instrumentation.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

- Accurately weigh 5-10 mg of the **Quetiapine Hydroxy Impurity** reference standard.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 (signal-to-noise dependent).
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-15 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal.
- Integrate the signals in the 1H NMR spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the impurity.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a triple quadrupole or time-of-flight (TOF) instrument.

Sample Preparation:

- Prepare a stock solution of the impurity in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Method (if applicable):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Flow Rate: 0.5-1.0 mL/min.
- Injection Volume: 5-10 µL.

Mass Spectrometer Parameters (ESI+):

- Ion Source: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 8-12 L/min.
- Drying Gas Temperature: 300-350 °C.
- Scan Range: m/z 100-500.

Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$).
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the impurity.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the impurity with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=N, C-O).
- Compare the spectrum with that of quetiapine to identify differences.

Workflow and Logical Diagrams

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity using spectral techniques.



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